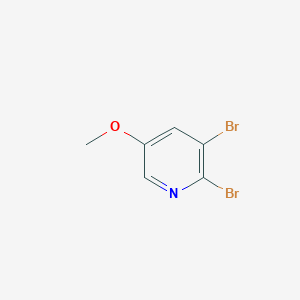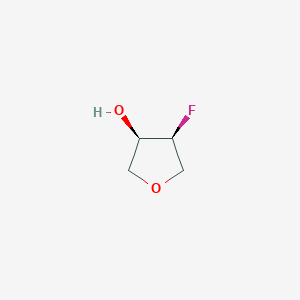
cis-4-Fluorotetrahydrofuran-3-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-FTHF can be achieved through the hydrolysis of cis-4-fluoro-3-butene-1-ol, which is obtained through the hydrofluorination of 3-butene-1-ol. The resulting 4-FTHF can be purified through distillation. The diastereoselective conjugate addition of lithium (S)-N-benzyl-N-α-methylbenzylamide has been successfully applied to the first asymmetric syntheses of cis- (3S,4R)- and trans- (3R,4R)-4-aminotetrahydrofuran-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of 4-FTHF consists of a cyclic ether with a fluorine atom attached to the 4th carbon and a hydroxyl group attached to the 3rd carbon. The molecular formula is C4H7FO2 and the molecular weight is 106.1 g/mol.- Molecular weight: 102.09 g/mol
Applications De Recherche Scientifique
Asymmetric Synthesis and Catalysis
Research has demonstrated the utility of cis-4-Fluorotetrahydrofuran-3-ol derivatives in asymmetric synthesis. For example, enantioenriched cis-3-fluoro-chroman-4-ol derivatives were prepared via ruthenium-catalyzed asymmetric transfer hydrogenation, showcasing the compound's role in achieving high enantioselectivity and diastereoselectivity in chemical reactions (Betancourt, Phansavath, & Ratovelomanana-Vidal, 2021). Similarly, the compound has been involved in the enantioselective synthesis of cis-3-fluoropiperidin-4-ol, highlighting its importance in medicinal chemistry as a valuable building block (Shaw, Goff, Boralsky, Irving, & Singh, 2013).
Chemoenzymatic Preparation
The compound's derivatives have been successfully prepared through chemoenzymatic methods, indicating its versatility and the ability to achieve enantiopure isomers. This approach is crucial for the synthesis of novel HIV second-generation protease inhibitors and demonstrates the compound's significance in the development of therapeutics (Recuero, Gonzalo, Brieva, & Gotor, 2006).
Protein Interaction Studies
Research into peptidyl prolyl cis/trans-isomerases has utilized fluorinated oligopeptide and protein substrates to study enzyme catalysis and substrate specificity, indicating the compound's role in understanding protein folding and function (Golbik, Yu, Weyher-Stingl, Huber, Moroder, Budisa, & Schiene‐Fischer, 2005).
Enzyme Catalysis
In another aspect of enzyme catalysis, studies on the optimized lipase-catalyzed biosynthesis of cis-3-hexen-1-yl acetate in n-hexane reveal the compound's importance in flavor compound production, showcasing the compound's application in food industry research (Chiang, Chang, & Shieh, 2003).
Propriétés
IUPAC Name |
(3R,4S)-4-fluorooxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2H2/t3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHWCYKASVEQT-IUYQGCFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-Fluorotetrahydrofuran-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



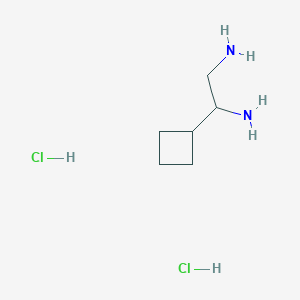
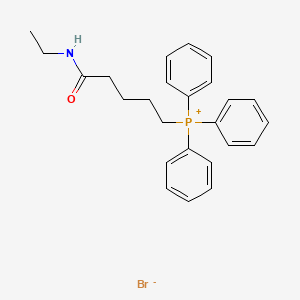

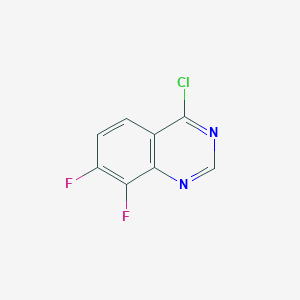

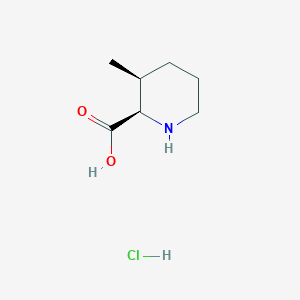
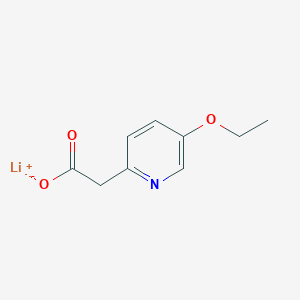
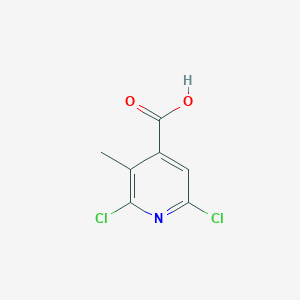


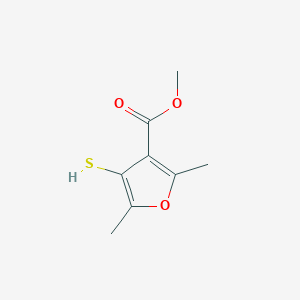

![Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride](/img/structure/B1433643.png)
